molecular formula C8H7BrN2O2S B3287938 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 849068-04-8

5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3287938
CAS RN: 849068-04-8
M. Wt: 275.12 g/mol
InChI Key: JFTATERJBPGPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : The compound consists of a pyrrolopyridine ring with a bromine atom at position 5 and a methylsulfonyl group attached to the nitrogen atom. The molecular formula is represented as CS(=O)(C1=CC(Br)=CN=C1)=O .

Scientific Research Applications

Synthesis of Heterocycles

Alekseyev et al. (2015) developed a method for synthesizing heterocycles, specifically 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine, through Fischer indole cyclization. This process enables the creation of the 5-bromo-7-azaindole scaffold with various substituents, highlighting its utility in building complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).

Antibacterial and Antioxidant Properties

Variya, Panchal, & Patel (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating significant antibacterial and antioxidant activities. These findings suggest potential applications in developing new antibacterial and antioxidant agents (Variya, Panchal, & Patel, 2019).

Structural Studies

Mphahlele & Maluleka (2021) conducted a combined experimental and computational study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide. The study provided detailed insights into the structural aspects of these compounds, which are crucial for understanding their chemical properties and potential applications in various fields (Mphahlele & Maluleka, 2021).

Synthesis of Pyrrolopyridines

Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating the versatility of 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in creating a variety of chemical structures. This synthesis pathway opens avenues for the development of compounds with potential pharmacological properties (Toja, Kettenring, Goldstein, & Tarzia, 1986).

properties

IUPAC Name

5-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTATERJBPGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677978
Record name 5-Bromo-1-(methanesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

849068-04-8
Record name 5-Bromo-1-(methanesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (600 mg, 3.06 mmol) in dry THF (30 mL) was added NaH (246 mg, 6.12 mmol) at room temperature. The suspension was stirred for 30 min before addition of methanesulfonyl chloride (540 mg, 4.80 mmol). The solution was stirred at room temperature for another 30 min and poured into water (50 mL). The aqueous solution was extracted with ethyl acetate (2×30 mL), the combined organic layers were dried over MgSO4 and filtered, the filtrate was evaporated under vacuum to afford white solid (780 mg, 93%). The crude product was used directly for the next reaction. LC/MS: Rt 3.26 mis.; (m/e=275.0, 276.9 (M+H, M+2+H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.